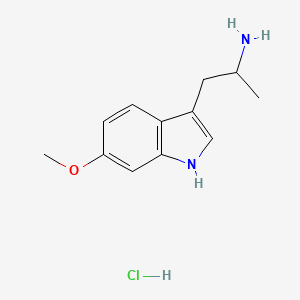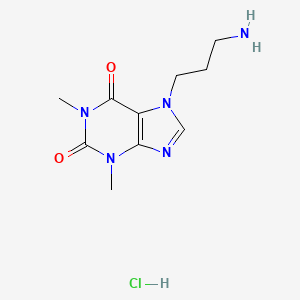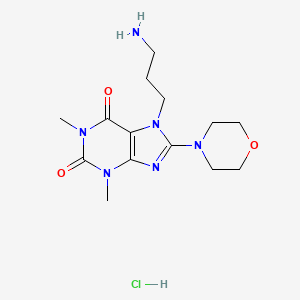
7-(4-Imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride
Übersicht
Beschreibung
7-(4-Imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperidine ring and a purine derivative, making it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with 4-(1-piperidinyl)butylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-Imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(4-Imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antihistaminic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 7-(4-Imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride involves its interaction with specific molecular targets. It acts as a histamine H1-receptor antagonist, inhibiting the binding of histamine to its receptors and thereby reducing allergic symptoms. The compound also affects various signaling pathways, leading to its anti-inflammatory and antihistaminic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fexofenadine hydrochloride: A related compound with similar antihistaminic properties.
Terfenadine: Another antihistamine that is metabolized to fexofenadine in the body.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Uniqueness
7-(4-Imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride is unique due to its specific structure, which combines a piperidine ring with a purine derivative. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
7-(4-imino-4-piperidin-1-ylbutyl)-1,3-dimethylpurine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2.ClH/c1-19-14-13(15(23)20(2)16(19)24)22(11-18-14)10-6-7-12(17)21-8-4-3-5-9-21;/h11,17H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBRKDRRFFKBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=N)N3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide;hydrochloride](/img/structure/B4159930.png)
![1-(diaminomethylidene)-2-[2-(1H-indol-3-yl)ethyl]guanidine;sulfuric acid](/img/structure/B4159935.png)
![2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethanol;hydrochloride](/img/structure/B4159942.png)
![[1-methyl-2-(4,5,6,7-tetramethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4159950.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B4159965.png)



![7-[2-(2-azepanylideneamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B4160002.png)
![N-[2-(dibutylamino)ethyl]-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetamide](/img/structure/B4160010.png)
![Ethyl 4-(tert-butylamino)-5-[(tert-butylamino)methyl]thieno[2,3-d]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B4160015.png)
![N'-{2-[1,3-dimethyl-2,6-dioxo-8-(1-piperidinyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide hydrochloride](/img/structure/B4160023.png)
![N'-{3-[1,3-dimethyl-2,6-dioxo-8-(1-piperidinyl)-1,2,3,6-tetrahydro-7H-purin-7-yl]propyl}-N,N-dimethylimidoformamide hydrochloride](/img/structure/B4160029.png)

